2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide
Description
This compound belongs to the class of 1,2,4-triazole derivatives featuring a sulfanyl acetamide backbone. Its structure includes a 4-ethyl-5-phenyl-substituted triazole ring linked via a thioether group to an acetamide moiety, which is further substituted with an (E)-configured Schiff base (4-isopropylbenzylideneamino group). Such derivatives are often explored for their biological activities, including anti-inflammatory, antimicrobial, and receptor-modulating properties, owing to the pharmacophoric –N–C–S unit and aromatic heterocyclic motifs .
Properties
CAS No. |
769143-05-7 |
|---|---|
Molecular Formula |
C22H25N5OS |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H25N5OS/c1-4-27-21(19-8-6-5-7-9-19)25-26-22(27)29-15-20(28)24-23-14-17-10-12-18(13-11-17)16(2)3/h5-14,16H,4,15H2,1-3H3,(H,24,28)/b23-14+ |
InChI Key |
JBWFCUSJYVUZMQ-OEAKJJBVSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)C(C)C)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)C(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Schiff Base Formation: The final step involves the condensation of the triazole-thioether derivative with an aldehyde or ketone to form the Schiff base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde or ketone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and aldehydes/ketones.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the biological activity of triazole derivatives.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The Schiff base moiety can also interact with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, focusing on structural variations, reported activities, and physicochemical properties:
Key Observations:
Structural Variations: Triazole Substituents: The target compound’s 4-ethyl-5-phenyl group contrasts with pyridinyl (VUAA-1, OLC-12) or thienyl (573960-93-7, 618411-91-9) substituents. Phenyl groups enhance aromatic stacking interactions, while heteroaromatic groups (e.g., pyridinyl) may improve solubility or hydrogen bonding. Acetamide Substituents: The (4-isopropylphenyl)methylideneamino group in the target compound introduces a bulky, lipophilic Schiff base. This differs from electron-withdrawing groups (e.g., nitro in Compound 15) or halogenated aryl rings (e.g., difluorophenyl in 618411-91-9), which modulate electronic properties and metabolic stability.
Biological Activity: Orco agonists like VUAA-1 and OLC-12 demonstrate the importance of pyridinyl substituents in receptor binding . The target compound’s phenyl group may reduce affinity for Orco channels but could enhance interactions with other targets (e.g., cyclooxygenase in anti-inflammatory applications). Anti-exudative activity is reported for analogs with nitro or acetylated phenoxy groups (e.g., Compound 15, 45% yield, 207–208°C) , suggesting that electron-deficient aryl groups may enhance efficacy.
Physicochemical Properties: Melting points for crystalline analogs (e.g., 207–274°C in ) correlate with structural rigidity and intermolecular interactions. The target compound’s Schiff base may reduce crystallinity compared to nitro-substituted derivatives.
Research Findings and Implications
- Synthetic Pathways : Many analogs are synthesized via nucleophilic substitution or condensation reactions, often catalyzed by pyridine/zeolite systems (e.g., ). The target compound likely follows similar routes, with the Schiff base formed via imine condensation.
- Spectroscopic Characterization : IR and NMR data (e.g., C=O stretch at ~1669 cm⁻¹, N–H stretch at ~3243 cm⁻¹ ) confirm acetamide and triazole moieties in all analogs.
Biological Activity
The compound 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. The triazole ring is known for its role in medicinal chemistry, particularly in the development of antifungal, anticancer, and anti-inflammatory agents. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a triazole ring linked to a sulfanyl group and an acetamide moiety. The presence of these functional groups is crucial for its biological activity.
Anticancer Properties
Research indicates that compounds containing the triazole ring exhibit significant anticancer properties. For instance, studies have shown that similar triazole derivatives can induce apoptosis in various cancer cell lines. In particular, the compound's sulfanyltriazole structure may enhance its interaction with cellular targets involved in cancer progression.
-
Mechanism of Action :
- Triazoles can inhibit cell proliferation by interfering with DNA synthesis and inducing cell cycle arrest.
- They may also promote apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
-
Case Studies :
- In vitro studies have demonstrated that triazole derivatives can significantly reduce the viability of colon carcinoma (HCT-116) cells with IC50 values in the low micromolar range (e.g., 6.2 μM) .
- Another study highlighted that compounds with similar structures showed effectiveness against breast cancer cell lines (T47D) with IC50 values ranging from 27.3 to 43.4 μM .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Triazoles are known for their ability to disrupt fungal cell membranes and inhibit fungal growth.
- Antifungal Activity :
- Compounds within this class have demonstrated efficacy against various fungal strains, suggesting potential use in treating fungal infections.
- Comparative studies indicate that certain triazole derivatives possess higher antibacterial activity than antifungal activity, making them suitable candidates for further development as broad-spectrum antimicrobials .
Anti-inflammatory Effects
Triazole derivatives are recognized for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
- Mechanism :
- The anti-inflammatory action may involve inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways.
Summary of Findings
| Activity Type | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits DNA synthesis | Effective against HCT-116 (IC50: 6.2 μM) |
| Antimicrobial | Disrupts cell membranes | Higher antibacterial activity than antifungal |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Potential therapeutic applications in inflammatory diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
